molecular formula C7H13NO B1582495 1-Ethyl-4-piperidone CAS No. 3612-18-8

1-Ethyl-4-piperidone

Cat. No.: B1582495
CAS No.: 3612-18-8
M. Wt: 127.18 g/mol
InChI Key: BDVKAMAALQXGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-piperidone is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Structural and Interaction Analysis

The compound (R. V. & R. C., 2021) is part of a class of polysubstituted piperidones. Its crystal structure has been determined, revealing significant intra and intermolecular interactions that stabilize the crystal. Hirshfeld surface analysis was conducted to quantify these interactions. Furthermore, molecular docking studies suggest potential biological activity with human RORc protein.

2. Pharmacological Properties

A study on various derivatives of 2,6-diphenyl 4-piperidone revealed their antibacterial, antifungal, and local anaesthetic activities (N. Jayalakshmi & S. Nanjundan, 2008). Specifically, selenadiazole derivatives showed good antibacterial and antifungal activity, while hydrazone derivatives exhibited local anaesthetic activity.

3. Synthetic Intermediate

1-(2-Phenethyl)-4-piperidone serves as a key intermediate for synthesizing various medicaments. An improved synthesis procedure has been reported, offering more efficient production (H. Fakhraian & M. B. P. Riseh, 2008).

4. Role in Receptor Antagonism

Novel 3-benzhydryl-4-piperidone derivatives have been identified as potent neurokinin-1 (NK1) receptor antagonists. An efficient synthesis of these derivatives was achieved, which can be used for chemical library synthesis due to their chemical accessibility and diversity (Junya Shirai et al., 2011).

5. Antifungal Screening

Ethyl 4-piperidone derivatives have been synthesized and evaluated for antifungal activity. The study showed satisfactory results in the antifungal screening against certain microbes (P. Prajapati et al., 2010).

6. Analgesic and Local Anaesthetic Properties

A new series of 2,6-diaryl-3-methyl-4-piperidones synthesized by Mannich reaction displayed acute toxicity, analgesic, local anaesthetic, and antifungal activities. Specific derivatives showed high analgesic and local anaesthetic activity (N. Rameshkumar et al., 2003).

Biochemical Analysis

Biochemical Properties

1-Ethyl-4-piperidone plays a significant role in various biochemical reactions. It has been reported to interact with several enzymes and proteins, influencing their activity. For instance, this compound has been used in the preparation of 3,5-bis arylmethylene-1-ethyl-4-piperidones, which exhibit anti-inflammatory properties by modulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) genes in cultured cells . These interactions highlight the compound’s potential in regulating inflammatory responses.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s derivatives have demonstrated antioxidant properties, which can protect cells from oxidative stress and damage . Additionally, this compound has been observed to exhibit antiproliferative effects against several human cancer cell lines, indicating its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively . These reactions suggest that this compound can act as a nucleophile, interacting with electrophilic centers in biomolecules. Additionally, its derivatives have been shown to inhibit specific enzymes, such as COX-2, thereby modulating inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific storage conditions (2-8°C) and has a boiling point of 46-48°C at 1 mmHg . These properties ensure its consistent activity in experimental settings. Long-term exposure to this compound has been associated with sustained anti-inflammatory and antioxidant effects in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may cause toxic or adverse effects, including potential damage to vital organs . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s derivatives have been shown to undergo biotransformation, resulting in metabolites with distinct biological activities . These metabolic pathways can affect the compound’s efficacy and safety, making it essential to understand its metabolism for therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can influence its localization and accumulation, affecting its overall efficacy and safety.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the desired sites within the cell, enhancing its therapeutic potential.

Properties

IUPAC Name

1-ethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-8-5-3-7(9)4-6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVKAMAALQXGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189694
Record name 1-Ethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3612-18-8
Record name 1-Ethyl-4-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3612-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethylpiperidin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003612188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethylpiperidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-ETHYLPIPERIDIN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDD4A44NG2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-4-piperidone
Reactant of Route 2
Reactant of Route 2
1-Ethyl-4-piperidone
Reactant of Route 3
1-Ethyl-4-piperidone
Reactant of Route 4
1-Ethyl-4-piperidone
Reactant of Route 5
Reactant of Route 5
1-Ethyl-4-piperidone
Reactant of Route 6
1-Ethyl-4-piperidone
Customer
Q & A

A: 1-Ethylpiperidin-4-one serves as a valuable scaffold in medicinal chemistry. Research suggests that by introducing specific modifications to the core structure of 1-Ethylpiperidin-4-one, researchers can synthesize derivatives with promising biological activities. For instance, 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues have demonstrated potential as anticancer agents, particularly against breast cancer cell lines [].

ANone: Various spectroscopic techniques are employed to confirm the structure of synthesized 1-Ethylpiperidin-4-one derivatives. These include:

  • FTIR (Fourier Transform Infrared Spectroscopy): Identifies functional groups present in the molecule based on their characteristic vibrational frequencies [].
  • NMR (Nuclear Magnetic Resonance Spectroscopy): Provides detailed information about the carbon and hydrogen atoms in the molecule, their connectivity, and the surrounding chemical environment [, ]. This includes both 1H NMR and 13C NMR.
  • Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compound, further supporting its structural identification [].
  • Elemental Analysis: Provides the percentage composition of elements (like carbon, hydrogen, nitrogen) in the synthesized compound, confirming its purity and elemental formula [].

A: The structure-activity relationship (SAR) studies on 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues revealed that the type and position of substituents significantly impact their anticancer activity []. While the exact relationship requires further investigation, these findings highlight the importance of SAR studies in optimizing the biological activity of 1-Ethylpiperidin-4-one derivatives.

A: Molecular docking studies have been employed to investigate the potential binding mode of 1-Ethylpiperidin-4-one derivatives to biological targets, such as EGFR tyrosine kinase, a key enzyme involved in cancer development []. This computational approach helps visualize and predict how the compound interacts with the target at a molecular level, providing insights into its mechanism of action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.